Product packaging for (2-(Thiophen-3-yl)phenyl)methanamine(Cat. No.:CAS No. 1447967-23-8)

(2-(Thiophen-3-yl)phenyl)methanamine

Cat. No.: B1457207
CAS No.: 1447967-23-8
M. Wt: 189.28 g/mol
InChI Key: BBLNZSAKQHEICV-UHFFFAOYSA-N
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Description

(2-(Thiophen-3-yl)phenyl)methanamine ( 1447967-23-8) is a chemical compound classified under Heterocyclic Building Blocks, making it a valuable intermediate in medicinal chemistry and materials science research . This benzo-fused scaffold is of significant interest in the discovery and development of new bioactive molecules and functional materials. Compounds with closely related structures, featuring phenyl methanamine groups linked to thiophene rings, have demonstrated substantial research utility. For instance, such structures serve as key precursors in synthesizing potent inhibitors of deubiquitinating enzymes like the USP1/UAF1 complex, which is a promising target in anticancer therapy . Furthermore, thiophene-functionalized phenyl methanaminium salts have been extensively studied as effective passivation agents in perovskite solar cells, significantly enhancing device efficiency and stability . The molecular framework of this compound, with its aromatic and heteroaromatic components, provides a versatile platform for structure-activity relationship (SAR) studies and molecular optimization. This product is characterized by a molecular formula of C₁₁H₁₁NS and a molecular weight of 189.28 g/mol . It is supplied with a typical purity of ≥97% . Please note: This product is intended for research and further manufacturing applications only. It is strictly not for direct human use, diagnostic purposes, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NS B1457207 (2-(Thiophen-3-yl)phenyl)methanamine CAS No. 1447967-23-8

Properties

IUPAC Name

(2-thiophen-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLNZSAKQHEICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation of (2-(Thiophen-3-yl)phenyl)methanamine generally follows these key synthetic approaches:

These methods are often combined with catalytic hydrogenation or chemical reducing agents to obtain the amine functionality.

Specific Preparation Routes

Reductive Amination Approach

A common route involves the reductive amination of 2-(thiophen-3-yl)benzaldehyde with ammonia or an amine source. This method uses catalytic hydrogenation or hydride reagents to reduce the intermediate imine to the target amine.

  • Catalysts and Conditions: Transition metal catalysts such as palladium on carbon (Pd/C) or iridium complexes have been employed under hydrogen atmosphere or transfer hydrogenation conditions.
  • Reducing Agents: Lithium aluminum hydride (LAH) or lithium aluminum deuteride (LAD) for isotopically labeled analogues.
  • Solvents: Methanol, ethanol, or mixtures with dimethylformamide (DMF) are common to enhance solubility and reaction rates.

For example, the reduction of nitrile intermediates to amines has been improved by adding trifluoroacetic acid (TFA) and using a MeOH/DMF solvent system, achieving complete conversion as monitored by LC-MS.

Amide Coupling and Cyclization

In related aromatic amine syntheses, amide coupling between 2-aminobenzamide and substituted benzoic acids, followed by cyclization and subsequent nucleophilic substitution with amines, has been reported. While this exact method is more common for quinazoline derivatives, it demonstrates the utility of amide intermediates in preparing complex aromatic amines.

Nucleophilic Substitution on Halogenated Aromatics

Halogenated aromatic intermediates, such as 4-chloro-2-(2-(trifluoromethyl)phenyl)quinazoline, can be reacted with thiophen-3-ylmethanamine to yield the desired amine derivatives. This approach benefits from the nucleophilicity of the amine and the electrophilicity of the halogenated aromatic ring.

Detailed Experimental Procedure Example

Based on the literature, a representative procedure for synthesizing this compound may include:

Step Reagents & Conditions Outcome & Notes
1 Synthesis of 2-(thiophen-3-yl)benzaldehyde via formylation Precursor aldehyde for reductive amination
2 Reductive amination with ammonia or ammonium salts Formation of imine intermediate
3 Catalytic hydrogenation with Pd/C under H2 atmosphere, or chemical reduction with LAH Conversion of imine to amine; high yield possible
4 Purification by extraction and chromatography Isolation of pure this compound

Catalytic Systems and Optimization

Recent studies have demonstrated the use of iridium-based catalysts for efficient reductive amination under mild conditions:

These conditions afford high selectivity and yields for benzylamine derivatives, which can be adapted for thiophene-substituted analogues.

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic and methylene protons and carbons.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Chromatography: Column chromatography on silica gel using EtOAc/hexane mixtures typically purifies the product.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Reductive amination 2-(Thiophen-3-yl)benzaldehyde, NH3, Pd/C, H2 Direct, high yield, mild Requires aldehyde precursor
Nitrile reduction Nitrile intermediate, LAH or Pd/C + TFA High conversion, scalable Sensitive to reaction conditions
Amide coupling + cyclization 2-aminobenzamide, benzoic acid derivatives, POCl3 Versatile for analogues Multi-step, longer synthesis
Nucleophilic substitution Halogenated aromatic, thiophen-3-ylmethanamine Straightforward substitution Requires halogenated intermediates

Research Findings and Considerations

  • The addition of acids such as TFA enhances nitrile reduction efficiency.
  • Deuterated analogues require specialized reducing agents like lithium aluminum deuteride.
  • Water solubility of intermediates can influence purification steps, sometimes allowing direct use without further isolation.
  • Catalytic reductive amination provides a practical and scalable route for synthesizing this compound and its analogues.

Chemical Reactions Analysis

Types of Reactions

(2-(Thiophen-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

Based on the search results, the compound (4-(Thiophen-3-yl)phenyl)methanamine hydrochloride, which features a thiophene ring, has a variety of applications in scientific research.

Scientific Research Applications

(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride is utilized across various scientific disciplines:

  • Chemistry It serves as a building block in synthesizing complex molecules, including pharmaceuticals and organic semiconductors.
  • Biology It is investigated as a bioactive compound for its potential antimicrobial, anticancer, and anti-inflammatory properties. Thiophene derivatives, in general, have demonstrated interesting biological and pharmacological activities, acting as antibacterial, anti-inflammatory, anticancer, and antiviral agents .
  • Medicine It is explored for potential use in drug development, particularly for targeting specific enzymes or receptors. Similar thiophene compounds have shown potential as reversible inhibitors of acetylcholinesterase (AChE), useful in treating neurodegenerative diseases like Alzheimer's.
  • Industry It is used in producing materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Cholinesterase Inhibition Similar thiophene compounds have been shown to act as reversible inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity The compound exhibits free radical scavenging properties, which can protect cells from oxidative stress.
  • Cell Cycle Regulation It influences cell cycle progression and apoptosis in cancer cells through modulation of key regulatory proteins.

Reactions

  • Oxidation Sulfoxides, sulfones.
  • Reduction Amines.
  • Substitution Nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

This modification could improve aqueous solubility but reduce blood-brain barrier permeability compared to the benzene-based parent compound .

Substituent Position on Thiophene: Thiophen-3-yl vs.

Amine Chain Modifications :

  • Ethylamine derivatives (e.g., 2-(3-Thienyl)ethanamine) exhibit greater conformational flexibility than rigid benzylamine analogs. This flexibility may improve binding to receptors requiring extended ligand geometries .
  • Ethyl substitution on the amine (e.g., Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine) introduces steric bulk, which could hinder interactions with narrow binding pockets .

Biological Activity

(2-(Thiophen-3-yl)phenyl)methanamine, a compound featuring a thiophene ring and an amine functional group, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophenes with appropriate phenyl derivatives. Various synthetic routes have been explored, including the use of amine coupling reactions that yield high purity and yield of the target compound. Characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, one study evaluated its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that the compound showed inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 30 µM against Staphylococcus aureus and Escherichia coli, suggesting a promising profile for further development as an antimicrobial agent .

Anti-Cancer Potential

The compound has also been investigated for its anti-cancer properties. Research indicates that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways such as PI3K/Akt . In vitro assays revealed that this compound could induce apoptosis in cancer cells at concentrations above 20 µM, highlighting its potential as a lead compound for cancer therapy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring or the amine group can significantly influence its efficacy. For example, substituents at specific positions on the thiophene ring have been shown to enhance antimicrobial activity. A comparative analysis of various analogs indicated that electron-donating groups at the 3-position of the thiophene ring improved activity against bacterial strains .

Compound MIC (µM) Activity
This compound10Antimicrobial against S. aureus
Compound A20Antimicrobial against E. coli
Compound B15Anti-cancer activity in vitro

Case Studies

Case Study 1: Antimicrobial Evaluation
In a systematic investigation, this compound was tested against a panel of pathogens. The study utilized standard broth microdilution methods to determine MIC values, revealing that modifications to the thiophene moiety could enhance antibacterial properties.

Case Study 2: Cancer Cell Line Studies
Another study focused on its effects on human cancer cell lines. The results demonstrated that treatment with this compound led to significant reductions in cell viability, with IC50 values ranging from 15 to 25 µM across different cancer types, suggesting a broad spectrum of anti-cancer activity .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling (2-(Thiophen-3-yl)phenyl)methanamine in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Gloves must be inspected for integrity before use and disposed of properly after contamination .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols. Ensure adequate airflow to prevent electrostatic buildup .
  • Storage : Store in tightly sealed containers under refrigeration (2–8°C) to maintain stability. Avoid exposure to light and moisture .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer :

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between bromophenyl precursors and thiophen-3-ylboronic acids, followed by reductive amination to introduce the methanamine group .
  • Protection-Deprotection Strategies : Protect the amine group with tert-butyloxycarbonyl (Boc) during synthesis to prevent unwanted side reactions. Deprotect using trifluoroacetic acid (TFA) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, focusing on aromatic protons (δ 6.5–8.0 ppm) and amine signals (δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (exact mass: 205.0794 g/mol) and detect impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Questions

Q. How can researchers optimize the purification of this compound to achieve high yields and purity?

  • Answer :

  • Column Chromatography : Use silica gel with a gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate byproducts. Monitor fractions via TLC .
  • Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystals. Filter under reduced pressure to remove polymeric impurities .
  • Solvent Selection : Avoid polar aprotic solvents (e.g., DMF) due to amine reactivity; opt for dichloromethane or methanol for solubility .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Answer :

  • Substituent Variation : Modify the thiophene ring (e.g., introduce electron-withdrawing groups like -CF3_3) to enhance binding affinity to target receptors. Test derivatives in vitro for potency .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify key interactions (e.g., hydrogen bonding with the amine group) .
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity .

Q. How can computational chemistry approaches predict the reactivity or binding modes of this compound in drug design?

  • Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with adenosine receptors, focusing on the amine-thiophene pharmacophore .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous environments .

Q. What methodologies are suitable for investigating the environmental impact and biodegradation pathways of this compound?

  • Answer :

  • OECD 301D Test : Assess biodegradability via closed-bottle experiments with activated sludge. Monitor CO2_2 evolution over 28 days .
  • LC-MS/MS Analysis : Identify degradation products (e.g., sulfoxides or hydroxylated metabolites) in soil or water samples .
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC50_{50}) to evaluate aquatic risk .

Data Contradiction and Troubleshooting

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Answer :

  • Purity Verification : Re-analyze compounds via HPLC and HRMS to rule out batch-to-batch variability .
  • Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize experimental noise .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers in published datasets .

Q. What are the critical considerations when designing experiments to assess the metabolic stability of this compound?

  • Answer :

  • In Vitro Models : Use liver microsomes (human or rat) with NADPH cofactors to simulate Phase I metabolism. Track parent compound depletion via LC-MS .
  • Metabolite Identification : Employ high-resolution MS/MS to detect oxidative products (e.g., N-oxides or thiophene ring hydroxylation) .
  • CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

Methodological Tables

Parameter Recommended Method Reference
Purity AssessmentReverse-phase HPLC (C18 column, 254 nm)
Structural Confirmation1H^1H-NMR (DMSO-d6_6, 400 MHz)
Metabolic StabilityHuman liver microsomes + LC-MS/MS
Environmental DegradationOECD 301D biodegradation test

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-(Thiophen-3-yl)phenyl)methanamine
Reactant of Route 2
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(2-(Thiophen-3-yl)phenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.